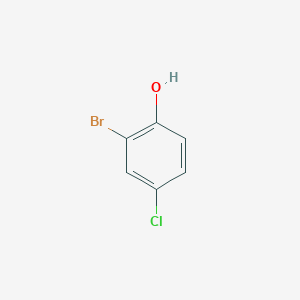

2-Bromo-4-chlorophenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYRDJLAJYTELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219733 | |

| Record name | 2-Bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-96-5 | |

| Record name | 2-Bromo-4-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chlorophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-chlorophenol, a halogenated organic compound with significant applications as a chemical intermediate in the agrochemical and pharmaceutical industries. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on presenting quantitative data and experimental methodologies in a clear and accessible format for technical audiences.

Chemical Structure and Identifiers

2-Bromo-4-chlorophenol is an aromatic compound characterized by a phenol ring substituted with a bromine atom at position 2 and a chlorine atom at position 4 relative to the hydroxyl group.[1] This substitution pattern is crucial to its reactivity and utility as a precursor in organic synthesis.

Table 1: Chemical Identifiers for 2-Bromo-4-chlorophenol

| Identifier | Value | Reference |

| IUPAC Name | 2-bromo-4-chlorophenol | [2][3][4] |

| CAS Number | 695-96-5 | [1][3][4][5][6] |

| Molecular Formula | C₆H₄BrClO | [3][4][5][7] |

| Molecular Weight | 207.45 g/mol | [4][8] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)O | [4] |

| InChI | InChI=1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | [2][3][4] |

| InChIKey | ZIYRDJLAJYTELF-UHFFFAOYSA-N | [3][4][9] |

Physicochemical Properties

The physical and chemical properties of 2-Bromo-4-chlorophenol are summarized below. It typically appears as a white to off-white or slightly beige crystalline solid with a low melting point and a faint phenolic odor.[1][6][7] It is sparingly soluble in water but shows good solubility in solvents like methanol.[1][7]

Table 2: Physicochemical Data for 2-Bromo-4-chlorophenol

| Property | Value | Reference |

| Appearance | White to slightly beige low melting solid | [6][7] |

| Melting Point | 31-33 °C | [5][6] |

| Boiling Point | 248.6 °C (at 760 mmHg); 121-123 °C (at 10 mmHg) | [5][6] |

| Density | 1.8 ± 0.1 g/cm³ | [5][7] |

| Flash Point | 92.2 ± 21.8 °C | [5][7] |

| Vapor Pressure | 0.0 ± 0.5 mmHg (at 25 °C) | [5] |

| LogP (Octanol/Water) | 3.2 - 3.36 | [4][5][7] |

| Solubility | Sparingly soluble in water; Methanol: 0.1 g/mL, clear | [1][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 2-Bromo-4-chlorophenol. Key data from various spectroscopic techniques are summarized below.

Table 3: Spectroscopic Data for 2-Bromo-4-chlorophenol

| Technique | Description of Key Signals | Reference |

| ¹H NMR | Spectra available, typically run at 400 MHz in CDCl₃. | [9][10][11] |

| ¹³C NMR | Spectra available for structural elucidation. | [4][12] |

| Infrared (IR) | Characteristic vibrational bands observed: O-H stretch (broad, 3250–3400 cm⁻¹), Aromatic C=C stretch (~1600 cm⁻¹), C-Br stretch (560–580 cm⁻¹), and C-Cl stretch. | [2][4][13] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, showing characteristic fragmentation patterns. | [3][4][14][15] |

Experimental Protocols: Synthesis and Purification

The synthesis of 2-Bromo-4-chlorophenol presents a challenge in achieving high regioselectivity. The potent ortho-, para-directing hydroxyl group is fundamental to the synthetic strategies.[2]

Method 1: Electrophilic Bromination of 4-Chlorophenol

This is a common and direct method for synthesizing 2-Bromo-4-chlorophenol. Since the para position is blocked by the chlorine atom, the incoming bromine electrophile is directed to the ortho positions.[2]

Protocol:

-

Dissolve 4-chlorophenol in a suitable solvent, such as acetic acid.

-

Add a base, like sodium acetate, to manage the reaction conditions.

-

Carefully add liquid bromine dropwise to the solution while maintaining the temperature between 50–80°C.

-

Monitor the reaction to completion, controlling conditions to prevent the formation of di-brominated byproducts.

-

Upon completion, proceed with a standard aqueous workup, extraction with an organic solvent, and purification. Purity exceeding 95% can be achieved with this method.[2]

Method 2: Photocatalytic Bromination

This method utilizes a ruthenium-based photosensitizer for the bromination of phenols under mild conditions.

Protocol:

-

In a 10 mL round-bottomed flask, combine the phenol substrate (0.1 mmol), carbon tetrabromide (CBr₄, 33 mg, 0.1 mmol), and dichloro[tris(2,2'-bipyridine)]ruthenium(II) (Ru(bpy)₃Cl₂, 3.8 mg, 0.005 mmol) in anhydrous acetonitrile (CH₃CN, 1 mL).[16]

-

Irradiate the reaction mixture with a blue LED lamp (1 W) at room temperature.

-

Continuously pass air through the mixture.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is fully consumed.[16]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.[6]

-

Purify the resulting residue using fast column chromatography to obtain the final product.[6][16]

Reactivity and Key Applications

2-Bromo-4-chlorophenol is a versatile chemical intermediate primarily due to its specific halogenation pattern and the reactive hydroxyl group.

-

Agrochemicals : Its most notable application is as a key intermediate in the synthesis of the organophosphorus insecticide, profenofos.[2][6]

-

Pharmaceuticals : It serves as a reactant in the preparation of selective sphingosine-1-phosphate 4 receptor (S1P₄-R) agonists, which are of interest in drug development.[6]

-

Fine Chemicals : The compound is a precursor for synthesizing flame retardants and other halogenated aromatic compounds.[1] The hydroxyl group can be derivatized to form various esters, and the aromatic ring can undergo further substitutions.[2]

Biological Relevance: Metabolism of Profenofos

In environmental and toxicological research, 2-Bromo-4-chlorophenol is recognized as a detoxified metabolite of the pesticide profenofos. In vitro studies with human liver microsomes have shown that this metabolic conversion is primarily carried out by cytochrome P-450 enzymes, specifically CYP2B6 and CYP2C19. This makes the compound a potential biomarker for monitoring exposure to profenofos.[2]

Safety, Handling, and Storage

2-Bromo-4-chlorophenol is a hazardous substance and requires careful handling. It may cause skin, eye, and respiratory irritation and is harmful if swallowed or absorbed through the skin.[1][4][17] Prolonged or high-dose exposure may lead to systemic toxicity, potentially affecting the liver and kidneys.[1]

Table 4: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard | H315 | Causes skin irritation | [4][12] |

| H319 | Causes serious eye irritation | [4][12] | |

| H335 | May cause respiratory irritation | [4][12][18] | |

| H302 | Harmful if swallowed | [4] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [17] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [17] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | [17] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [17] |

Handling and Storage Recommendations:

-

Handling : Use in a well-ventilated area. Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE), including safety goggles, impervious clothing, and gloves.[1][17]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][18]

References

- 1. Page loading... [guidechem.com]

- 2. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]

- 3. Phenol, 2-bromo-4-chloro- [webbook.nist.gov]

- 4. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-chlorophenol | CAS#:695-96-5 | Chemsrc [chemsrc.com]

- 6. 2-Bromo-4-chlorophenol | 695-96-5 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 2-ブロモ-4-クロロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Bromo-4-chlorophenol(695-96-5) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Bromo-4-chlorophenol(695-96-5) IR Spectrum [chemicalbook.com]

- 14. Phenol, 2-bromo-4-chloro- [webbook.nist.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. chemicalbook.com [chemicalbook.com]

2-Bromo-4-chlorophenol: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides a detailed overview of 2-Bromo-4-chlorophenol, a halogenated aromatic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its key chemical identifiers, physicochemical properties, and a representative logical workflow for its identification.

Core Chemical Identifiers

Precise identification of chemical compounds is fundamental in research and development. 2-Bromo-4-chlorophenol is cataloged under several key identifiers across various chemical databases, ensuring its unambiguous recognition. The primary identifier is its CAS number, 695-96-5.[1][2][3][4][5][6][7] A comprehensive list of identifiers is provided in the table below.

| Identifier Type | Identifier |

| CAS Number | 695-96-5 |

| PubChem CID | 69670 |

| EINECS Number | 211-785-6 |

| IUPAC Name | 2-bromo-4-chlorophenol |

| InChI | InChI=1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H |

| InChIKey | ZIYRDJLAJYTELF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Br)O |

| Molecular Formula | C6H4BrClO |

| Other Synonyms | 4-Chloro-2-bromophenol, Phenol, 2-bromo-4-chloro- |

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Bromo-4-chlorophenol. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 207.45 g/mol [1][5] |

| Appearance | White to slightly beige low melting solid[2] or fused solid/liquid[4] |

| Melting Point | 29.5-35.5 °C[4] or 31 °C[2] |

| Boiling Point | 228-235 °C[2] |

| Flash Point | 113 °C (closed cup)[5] |

| Purity (as per suppliers) | >98.0% (GC)[4] or 98%[5] |

Logical Workflow for Identification

The identification of a chemical compound like 2-Bromo-4-chlorophenol follows a logical progression from its basic nomenclature to detailed structural and property analysis. The following diagram illustrates this workflow.

Experimental Protocols

While specific experimental protocols can vary based on the research context, a general procedure for the synthesis of 2-bromo-4-chlorophenol involves the bromination of 4-chlorophenol.

General Synthesis Example:

A common method involves the reaction of 4-chlorophenol with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetonitrile. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography on silica gel.

It is imperative for researchers to consult and adapt detailed synthetic procedures from peer-reviewed literature and to conduct a thorough risk assessment before commencing any experimental work. All handling of this chemical should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it is classified as an irritant and may be harmful if swallowed or in contact with skin.[1]

References

- 1. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Bromo-4-chlorophenol | 695-96-5 [chemicalbook.com]

- 4. 2-Bromo-4-chlorophenol, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Bromo-4-chlorophenol 98 695-96-5 [sigmaaldrich.com]

- 6. 2-Bromo-4-chlorophenol, 98+% | Fisher Scientific [fishersci.ca]

- 7. Phenol, 2-bromo-4-chloro- [webbook.nist.gov]

Synthesis of 2-Bromo-4-chlorophenol from 4-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-4-chlorophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1] The document details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols.

Introduction

2-Bromo-4-chlorophenol (CAS No: 695-96-5) is a halogenated phenol derivative widely utilized as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as analgesics and anti-inflammatory agents.[1] Its synthesis primarily involves the electrophilic bromination of 4-chlorophenol. The hydroxyl (-OH) group of the phenol ring is a strong activating group, directing incoming electrophiles to the ortho and para positions.[2] Since the para position is already occupied by a chlorine atom, the bromination selectively occurs at the ortho position.[2] This guide explores several common and effective methods for this transformation.

Synthetic Methodologies

The synthesis of 2-Bromo-4-chlorophenol from 4-chlorophenol can be achieved through various methods, each with its own set of advantages and disadvantages regarding yield, purity, and reaction conditions. The most common approaches involve direct bromination with molecular bromine or the use of N-bromosuccinimide (NBS) as a brominating agent.

Quantitative Data Summary

The following tables summarize the quantitative data for different synthetic protocols for the preparation of 2-Bromo-4-chlorophenol.

| Method | Brominating Agent | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Direct Bromination | Liquid Bromine | Acetic Acid | Sodium Acetate | 50–80 | Not Specified | Not Specified | >95 | [2] |

| NBS Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | Sulfuric Acid | 20 | 3 h | 79 | Not Specified | [3] |

| Photocatalytic | Carbon Tetrabromide | Acetonitrile | Ru(bpy)₃Cl₂ | Room Temperature | Monitored by TLC | 86 | Not Specified | [3] |

Table 1: Comparative data for the synthesis of 2-Bromo-4-chlorophenol.

Reaction Mechanism and Experimental Workflow

The synthesis of 2-Bromo-4-chlorophenol from 4-chlorophenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group activates the aromatic ring, and the incoming electrophilic bromine species is directed to the ortho position due to the chlorine atom blocking the para position.[2]

References

A Technical Guide to the Regioselective Synthesis of 2-Bromo-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the regioselective synthesis of 2-Bromo-4-chlorophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document provides a comprehensive overview of synthetic strategies, experimental protocols, and quantitative data to aid in the development of efficient and selective manufacturing processes.

Introduction: The Importance of Regioselectivity

2-Bromo-4-chlorophenol's utility as a precursor for active pharmaceutical ingredients (APIs), such as analgesics and anti-inflammatory agents, and as a building block for insecticides, herbicides, and fungicides, necessitates its efficient and high-purity synthesis.[1][2][3] The primary challenge in its synthesis is achieving high regioselectivity to favor the desired 2,4-substituted isomer over other potential products.[1] The electronic effects of the hydroxyl (-OH) and chloro (-Cl) substituents on the phenol ring govern the regioselectivity of electrophilic aromatic substitution reactions. The strongly activating and ortho-, para-directing hydroxyl group is the dominant directing group.[1]

Synthetic Pathways

Two primary regioselective strategies for the synthesis of 2-Bromo-4-chlorophenol are:

-

Electrophilic Bromination of 4-chlorophenol: This is a common and direct method where the incoming bromine electrophile is directed to the ortho position relative to the hydroxyl group, as the para position is blocked by the chlorine atom.[1]

-

Electrophilic Chlorination of 2-bromophenol: An alternative route where a chlorination reaction is directed to the para position of 2-bromophenol.[1]

The choice of synthetic route and reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts such as 2,6-dibromo-4-chlorophenol.[1]

Quantitative Data Summary

The following tables summarize quantitative data for various synthetic methods, providing a comparison of yields and product purity.

Table 1: Synthesis of 2-Bromo-4-chlorophenol via Bromination of 4-chlorophenol

| Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Purity (%) | Byproducts | Reference |

| Liquid Bromine | Acetic Acid | Sodium Acetate | 50-80 | >95 (purity) | >95 | Di-brominated byproducts | [1] |

| Liquid Bromine | Acetic Acid | None | Room Temp | 68.9 | 97.8 | Diaryl ethers | [3] |

| Liquid Bromine | Benzotrifluoride (BTF) | Sodium Acetate | Room Temp | 91.5 | 99.5 | Minimized diaryl ethers | [3] |

Table 2: Synthesis of 2-Bromo-4-chlorophenol via Halogenation of Other Phenols

| Starting Material | Halogenating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2-Bromophenol | N-chlorosuccinimide (NCS) | Acetonitrile | Sulfuric Acid | 20 | 86 | Not specified | [1][4] |

| 2-Chlorophenol | Bromine | Not specified | Triethylamine hydrochloride | Not specified | Not specified | High, suppressed 2,6-dibromo isomer | [1] |

| o-Chlorophenol | Bromine | Not specified | CuCl₂/ZnCl₂/AgCl nanocatalyst | 10-60 | >97 | >97.5 | [1][5] |

Experimental Protocols

Protocol 1: Bromination of 4-chlorophenol in Acetic Acid with Sodium Acetate

This procedure is a common method for the synthesis of 2-bromo-4-chlorophenol.

Materials:

-

4-chlorophenol

-

Liquid bromine

-

Acetic acid

-

Sodium acetate

-

Water

Procedure:

-

A suspension of 4-chlorophenol and sodium acetate in acetic acid is prepared in a reaction vessel.

-

Liquid bromine is slowly added to the mixture. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature.

-

The reaction temperature is maintained between 50-80°C.[1]

-

The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, water is added to the reaction mixture to precipitate the product.[3]

-

The mixture is cooled, and the product is collected by filtration.

-

The collected solid is washed with water to remove any remaining acetic acid.[3]

-

The product can be further purified by recrystallization if necessary.

Protocol 2: Chlorination of 2-Bromophenol using N-Chlorosuccinimide (NCS)

This alternative regioselective strategy avoids the use of hazardous chlorine gas.[1]

Materials:

-

2-bromophenol

-

N-chlorosuccinimide (NCS)

-

Acetonitrile

-

Sulfuric acid (catalyst)

-

Water

-

Dichloromethane (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

To a solution of 2-bromophenol in acetonitrile, a catalytic amount of sulfuric acid is added at 20°C.

-

N-chlorosuccinimide (NCS) is then added to the mixture.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

Water is added to the residue, and the product is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

-

The crude product can be purified by silica gel chromatography.

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic pathways and experimental workflows.

Caption: Electrophilic Bromination of 4-chlorophenol.

Caption: Electrophilic Chlorination of 2-bromophenol.

Caption: General Experimental Workflow.

Conclusion

The regioselective synthesis of 2-Bromo-4-chlorophenol can be effectively achieved through careful selection of the starting material, halogenating agent, and reaction conditions. The direct bromination of 4-chlorophenol is a widely used method, with the potential for high purity and yield, particularly when side reactions are minimized through the use of additives like sodium acetate. The chlorination of 2-bromophenol offers a viable alternative. For industrial applications, catalytic methods, such as the use of a mixed-metal nanocatalyst for the bromination of o-chlorophenol, show promise for achieving high yields and purity under controlled conditions. The detailed protocols and comparative data in this guide provide a solid foundation for researchers and drug development professionals to optimize the synthesis of this critical intermediate.

References

- 1. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]

- 4. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]

The Lynchpin of a Potent Pesticide: A Technical Guide to 2-Bromo-4-chlorophenol in Agrochemical Synthesis

For researchers, scientists, and professionals in drug development, the journey from a simple chemical intermediate to a powerful agrochemical is one of precision, optimization, and a deep understanding of molecular interactions. This in-depth technical guide illuminates the critical role of 2-Bromo-4-chlorophenol as a key building block in the synthesis of potent agrochemicals, with a primary focus on the widely used organophosphate insecticide, profenofos.

2-Bromo-4-chlorophenol, a halogenated phenol derivative, serves as a cornerstone intermediate in the agrochemical industry.[1] Its unique molecular structure, featuring both bromine and chlorine substituents on the phenol ring, provides a versatile scaffold for the synthesis of complex and biologically active molecules.[1] The primary application of this compound lies in the production of profenofos, a broad-spectrum insecticide with both contact and stomach poison effects, valued for its efficacy against a variety of pests on crops such as cotton and vegetables.[2]

Synthesis of Profenofos: A Multi-Step Endeavor

The industrial synthesis of profenofos from 2-Bromo-4-chlorophenol is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield of the final product. The purity of the 2-Bromo-4-chlorophenol intermediate is paramount, as it directly influences the efficacy and safety profile of the resulting pesticide.[3][4]

A prevalent synthetic route involves the following key stages:

-

Formation of the Phenoxide: 2-Bromo-4-chlorophenol is reacted with a base, such as potassium hydroxide or sodium hydroxide, to form the corresponding potassium or sodium salt. This step increases the nucleophilicity of the phenolic oxygen, preparing it for the subsequent reaction.[2]

-

Phosphorylation: The phenoxide is then reacted with O,O-diethyl phosphorochloridothioate (DEPCT) to form the triester intermediate, O,O-diethyl O-(4-bromo-2-chlorophenyl) phosphorothioate. This reaction is a critical step in forming the organophosphate core of the profenofos molecule.[2][3]

-

Dealkylation and Alkylation: The triester intermediate undergoes a dealkylation, typically targeting one of the ethyl groups, followed by alkylation with n-propyl bromide to introduce the S-propyl group, yielding the final profenofos molecule.[3][5]

The following table summarizes the key quantitative data for a typical high-purity profenofos synthesis process:

| Step | Reactants | Molar Ratio | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| Phenoxide Formation | 2-Bromo-4-chlorophenol, Potassium Hydroxide | 1 : 1.0-1.2 | 50-80 | 2-3 | >98 | - |

| Phosphorylation | Potassium 2-bromo-4-chlorophenoxide, O,O-diethyl phosphorochloridothioate | 1 : 1.02-1.10 | 35-50 | 5-7 | >98 | >99 |

| Dealkylation/Alkylation | O,O-diethyl O-(4-bromo-2-chlorophenyl) phosphorothioate, Trimethylamine, n-Propyl Bromide | 1 : 1-4 (Trimethylamine), 1 : 2-5 (n-Propyl Bromide) | 50-100 | 4-10 | ~90 (overall) | >96 |

Experimental Protocols

Synthesis of O,O-diethyl O-(4-bromo-2-chlorophenyl) phosphorothioate (Triester Intermediate)

Materials:

-

2-Bromo-4-chlorophenol

-

Potassium hydroxide

-

O,O-diethyl phosphorochloridothioate

-

Phase transfer catalyst (e.g., trimethylamine)

-

Solvent (e.g., chlorobenzene)

Procedure:

-

To a solution of 2-Bromo-4-chlorophenol in a suitable solvent, add potassium hydroxide in a molar ratio of 1:1.1.

-

Heat the mixture to 50-80°C and stir for 2 hours to ensure complete formation of the potassium salt.[2]

-

Cool the reaction mixture to 35°C and add O,O-diethyl phosphorochloridothioate (1.05 molar equivalents) and a catalytic amount of trimethylamine.[2]

-

Maintain the reaction temperature at 35-50°C and stir for 5-7 hours.[2]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up by layering and separation to obtain the triester intermediate with a purity of over 99% and a yield exceeding 98%.[2]

Synthesis of Profenofos from the Triester Intermediate

Materials:

-

O,O-diethyl O-(4-bromo-2-chlorophenyl) phosphorothioate

-

Trimethylamine

-

n-Propyl bromide

-

Dimethylformamide (DMF) (catalyst)

Procedure:

-

The triester intermediate is refluxed with trimethylamine (1-4 molar equivalents) at a temperature of 50-80°C for 6-10 hours to facilitate dealkylation and form an amine salt intermediate.[3][6]

-

After the removal of water and excess trimethylamine, n-propyl bromide (2-5 molar equivalents) and a catalytic amount of DMF are added to the amine salt intermediate.[3][6]

-

The reaction mixture is heated to 50-100°C for 4-8 hours to form profenofos.[3][6]

-

The final product is purified through layering, washing, and solvent removal to achieve a purity of up to 96%.[3]

Visualizing the Synthesis and Mechanism of Action

To better illustrate the processes described, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for the synthesis of profenofos.

Profenofos exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][7] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, the death of the pest.[7][8]

References

- 1. Profenofos - Wikipedia [en.wikipedia.org]

- 2. CN103588811A - Preparation method of profenofos intermediate triester - Google Patents [patents.google.com]

- 3. CN102617636A - Preparation method of high-purity profenofos - Google Patents [patents.google.com]

- 4. WO2024201396A1 - Preparation of profenofos and its intermediates using flow chemistry techniques - Google Patents [patents.google.com]

- 5. CN102617636B - Preparation method of high-purity profenofos - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

2-Bromo-4-chlorophenol: A Cornerstone Precursor in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-chlorophenol, a halogenated phenol derivative, stands as a pivotal intermediate in the landscape of pharmaceutical and agrochemical synthesis.[1] Its unique molecular architecture, characterized by the strategic placement of bromine and chlorine atoms on the phenol ring, offers a versatile platform for a multitude of chemical transformations. This reactivity makes it a highly sought-after building block for the construction of complex active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory agents, and targeted cancer therapeutics.[1] This technical guide provides a comprehensive overview of the application of 2-Bromo-4-chlorophenol as a precursor in pharmaceutical development, detailing key synthetic reactions, experimental protocols, and the biological significance of the resulting molecules.

Core Synthetic Applications

The reactivity of 2-Bromo-4-chlorophenol is primarily dictated by its three functional components: the phenolic hydroxyl group, the bromine atom, and the aromatic ring. These sites allow for a variety of crucial synthetic transformations.

1. Etherification: The hydroxyl group readily participates in etherification reactions, most notably the Williamson ether synthesis and the Ullmann condensation, to form diaryl ethers. This is a common strategy to link the 2-Bromo-4-chlorophenol core to other molecular fragments.

2. Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.

3. Electrophilic Aromatic Substitution: The aromatic ring itself can undergo further substitution, although the existing substituents direct incoming electrophiles to specific positions.

These fundamental reactions form the basis for the synthesis of a range of biologically active compounds.

Application in the Synthesis of Kinase Inhibitors: The Case of Afatinib

While many synthetic routes for the dual EGFR/HER2 kinase inhibitor Afatinib utilize 3-chloro-4-fluoroaniline, a plausible and efficient multi-step synthesis can be proposed starting from 3-chloro-4-aminophenol, a derivative of 2-bromo-4-chlorophenol. This highlights the utility of the underlying scaffold in the synthesis of targeted cancer therapies.

Signaling Pathways Inhibited by Afatinib

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2] Aberrant signaling through these receptor tyrosine kinases is a key driver in the proliferation and survival of various cancer cells.[3][4] The binding of Afatinib to these receptors blocks downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, thereby inhibiting tumor growth.[5][6]

Role in the Synthesis of Selective S1P4-R Agonists

2-Bromo-4-chlorophenol derivatives are key precursors in the synthesis of selective agonists for the sphingosine-1-phosphate receptor 4 (S1P4-R). These agonists are valuable pharmacological tools for studying the biological function of S1P4-R and have therapeutic potential in autoimmune diseases and viral infections.

The S1P4 Receptor Signaling Pathway

S1P4 is a G protein-coupled receptor primarily expressed on hematopoietic and lymphoid cells.[7] Its activation by agonists can modulate immune cell trafficking and function. The S1P4 receptor is known to couple to Gαi and Gα12/13 proteins, leading to the activation of downstream signaling pathways such as the ERK/MAPK pathway, which in turn can influence T-cell proliferation and cytokine secretion.[8][9]

Precursor for Anti-inflammatory and Analgesic Agents

2-Bromo-4-chlorophenol is a valuable starting material for the synthesis of novel anti-inflammatory and analgesic compounds. One promising area is the development of CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists for the treatment of allergic inflammation and asthma.[10] The general strategy involves the etherification of 2-bromo-4-chlorophenol followed by further functionalization to create molecules that can effectively block the CRTH2 receptor.

Synthesis of Antineoplastic Naphthoquinones

2-Chloro-3-(substituted phenoxy)-1,4-naphthoquinones, synthesized from 2,3-dichloro-1,4-naphthoquinone and various phenols including 2-bromo-4-chlorophenol derivatives, have demonstrated interesting cytotoxic activities and are being explored as potential antineoplastic agents.

Experimental Protocols & Data

The following sections provide detailed experimental protocols for key synthetic transformations involving 2-Bromo-4-chlorophenol.

Synthesis of 2-Bromo-4-chlorophenol

A common method for the synthesis of 2-Bromo-4-chlorophenol is the electrophilic bromination of 4-chlorophenol.

Protocol 1: Bromination of 4-Chlorophenol

-

Materials: 4-Chlorophenol, Acetic Acid, Sodium Acetate, Bromine.

-

Procedure:

-

Dissolve 4-chlorophenol and sodium acetate in acetic acid in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Quantitative Data: See Table 1.

| Reaction Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Purity (%) | Reference |

| Bromination | 4-Chlorophenol | 2-Bromo-4-chlorophenol | Br2, Acetic Acid, NaOAc, <10°C to RT | >90 | >99 |

Table 1: Quantitative Data for the Synthesis of 2-Bromo-4-chlorophenol

Key Reactions of 2-Bromo-4-chlorophenol in Pharmaceutical Synthesis

Protocol 2: Ullmann Ether Synthesis

-

Materials: 2-Bromo-4-chlorophenol, another phenol, Copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., Cs2CO3), and a high-boiling solvent (e.g., DMF or toluene).

-

Procedure:

-

To a dry reaction flask, add CuI, the ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add the solvent, 2-Bromo-4-chlorophenol, and the other phenol.

-

Heat the reaction mixture to 100-140°C and stir until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Quantitative Data: See Table 2.

Protocol 3: Suzuki-Miyaura Coupling

-

Materials: 2-Bromo-4-chlorophenol, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), a base (e.g., K2CO3 or K3PO4), and a solvent system (e.g., 1,4-dioxane/water or toluene/water).

-

Procedure:

-

In a reaction vessel, combine 2-Bromo-4-chlorophenol, the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent system.

-

Heat the mixture to 80-100°C and stir until completion.

-

After cooling, dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

-

-

Quantitative Data: See Table 2.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Catalyst & Conditions | Yield (%) | Purity (%) | Reference |

| Ullmann Ether Synthesis | 2-Bromo-4-chlorophenol | A phenol | Diaryl ether | CuI, Ligand, Base, 100-140°C | 65-92 | >95 | |

| Suzuki-Miyaura Coupling | 2-Bromo-4-chlorophenol | Arylboronic acid | Biaryl compound | Pd catalyst, Base, 80-100°C | 70-95 | >98 | [4] |

Table 2: Representative Quantitative Data for Key Reactions of 2-Bromo-4-chlorophenol

Conclusion

2-Bromo-4-chlorophenol is an indispensable and versatile precursor in the synthesis of a wide array of pharmaceuticals. Its strategic halogenation provides handles for robust and high-yielding synthetic transformations, enabling the construction of complex molecular architectures with significant therapeutic potential. The detailed protocols and data presented in this guide underscore its importance and provide a valuable resource for researchers and professionals in the field of drug discovery and development. The continued exploration of new synthetic methodologies involving this key intermediate will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Toxicity and Safety of 2-Bromo-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal safety assessment and should not be used for emergency response. Always consult the most current Safety Data Sheet (SDS) and relevant regulatory guidelines before handling this chemical.

Executive Summary

2-Bromo-4-chlorophenol is a halogenated aromatic compound with applications in chemical synthesis. Due to its structure, which is related to other phenolic compounds with known toxicity, a thorough understanding of its safety profile is crucial for professionals handling this substance. This guide provides a consolidated overview of the available toxicity and safety data for 2-Bromo-4-chlorophenol. It includes a summary of its physicochemical properties, known toxicological endpoints, and relevant experimental methodologies. It is important to note that while comprehensive data for 2-Bromo-4-chlorophenol is limited in publicly accessible literature, information on its isomer, 4-Bromo-2-chlorophenol, and related compounds provides valuable insights into its potential hazards. All quantitative data is presented in structured tables, and key experimental workflows and pathways are visualized using diagrams.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for assessing its potential toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| CAS Number | 695-96-5 | [1] |

| Molecular Formula | C₆H₄BrClO | [2] |

| Molecular Weight | 207.45 g/mol | [1][3] |

| Appearance | Solid | [1][2] |

| Melting Point | 31 - 33 °C | [2] |

| Boiling Point | 121 - 123 °C at 13 hPa | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | Soluble in methanol (0.1 g/mL, clear) | [2] |

Toxicological Data

The following sections summarize the available toxicological data for 2-Bromo-4-chlorophenol and its isomer, 4-Bromo-2-chlorophenol. It is critical to note that specific quantitative toxicity data for 2-Bromo-4-chlorophenol is largely unavailable in the reviewed literature.

Acute Toxicity

Acute toxicity data provides information on the adverse effects that may result from a single or short-term exposure to a substance. The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals provides hazard statements based on available data.

GHS Hazard Classifications for 2-Bromo-4-chlorophenol [3][4]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Quantitative Acute Toxicity Data

No specific LD50 or LC50 data for 2-Bromo-4-chlorophenol was found in the reviewed literature. However, an Acute Toxicity Estimate (ATE) for the isomer, 4-Bromo-2-chlorophenol, is available.

| Endpoint | Species | Route | Value | Compound | Source |

| Oral LD50 (ATE) | Not specified | Oral | 500 mg/kg | 4-Bromo-2-chlorophenol | [5] |

Skin and Eye Irritation

As indicated by its GHS classification, 2-Bromo-4-chlorophenol is considered to be a skin and eye irritant.[3][4] Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess the irritation potential of chemicals.[6][7][8][9][10][11]

| Endpoint | Result | Compound | Source |

| Skin Irritation | Causes skin irritation | 2-Bromo-4-chlorophenol | [3][4] |

| Eye Irritation | Causes serious eye irritation | 2-Bromo-4-chlorophenol | [3][4] |

Genotoxicity and Carcinogenicity

There is no specific data available on the genotoxicity or carcinogenicity of 2-Bromo-4-chlorophenol in the reviewed literature. Safety data sheets indicate that based on available data, the classification criteria for germ cell mutagenicity and carcinogenicity are not met for the isomer 4-Bromo-2-chlorophenol.[5] The International Agency for Research on Cancer (IARC) has not classified 2-Bromo-4-chlorophenol as a carcinogen.[2]

Ecotoxicity

Limited ecotoxicity data is available for 2-Bromo-4-chlorophenol. Studies on related brominated and chlorinated phenols suggest potential toxicity to aquatic organisms.[12][13]

| Endpoint | Species | Value | Compound | Source |

| 48h EC50 | Daphnia magna | No data available | 2-Bromo-4-chlorophenol | |

| 96h LC50 | Fish | No data available | 2-Bromo-4-chlorophenol | |

| 72h EC50 | Algae | No data available | 2-Bromo-4-chlorophenol |

Experimental Protocols

In Vitro Metabolism of Profenofos to 4-Bromo-2-chlorophenol

This protocol is adapted from a study on the metabolism of the organophosphorus pesticide profenofos, which is detoxified in humans to 4-bromo-2-chlorophenol. This methodology is relevant for studying the metabolic fate of related compounds.

Objective: To determine the kinetic parameters of profenofos metabolism to 4-bromo-2-chlorophenol using human liver microsomes and recombinant human cytochrome P450 enzymes (CYPs).

Materials:

-

Pooled human liver microsomes

-

Recombinant human CYPs (e.g., CYP3A4, 2C19, 2B6, 1A1, 1A2, 2C9, 2A6, 2D6, and 2E1)

-

Profenofos

-

NADPH regenerating system

-

12 N HCl

-

Appropriate buffers and solvents

Procedure:

-

Incubation: Incubate pooled human liver microsomes (0.1 mg protein/mL) with varying concentrations of profenofos (e.g., 0.1 to 80 µM) for a predetermined linear time (e.g., 2 minutes).

-

Reaction Initiation: Start the reaction by adding 1 mM NADPH.

-

Reaction Quenching: Stop the reaction by adding 50 µL of 12 N HCl.

-

CYP Screening: Incubate individual recombinant human CYPs with low and high concentrations of profenofos to identify the specific enzymes responsible for its metabolism.

-

Kinetic Analysis: Determine the rate of 4-bromo-2-chlorophenol formation at each profenofos concentration. Use this data to derive Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).

Standardized Toxicity Test Methodologies

The following are brief descriptions of standard OECD guidelines for key toxicity endpoints.

-

Acute Oral Toxicity (OECD 401 - Deleted): This guideline, though now deleted, historically involved the administration of a substance in graduated doses to groups of experimental animals to determine the LD50 value.[14][15][16][17][18]

-

Acute Dermal Toxicity (OECD 402): This test involves the application of a test substance to the skin of animals (typically rabbits or rats) to determine the dermal LD50.[6][19][20][21][22]

-

Acute Dermal Irritation/Corrosion (OECD 404): A single dose of the test substance is applied to the skin of an animal, and the degree of irritation or corrosion is observed and scored at specified intervals.[7][8][9][10][11]

-

Acute Eye Irritation/Corrosion (OECD 405): A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation or corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris.[23][24][25][26][27]

-

Bacterial Reverse Mutation Test (Ames Test) (OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of genotoxic potential.[28][29][30][31]

Visualizations

Metabolic Pathway of Profenofos to 4-Bromo-2-chlorophenol

References

- 1. 2-溴-4-氯苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Bromo-4-chlorophenol - Safety Data Sheet [chemicalbook.com]

- 3. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. cpachem.com [cpachem.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 11. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 12. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. search.library.nyu.edu [search.library.nyu.edu]

- 17. oecd.org [oecd.org]

- 18. libcatalog.usc.edu [libcatalog.usc.edu]

- 19. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

- 22. nucro-technics.com [nucro-technics.com]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. nucro-technics.com [nucro-technics.com]

- 26. oecd.org [oecd.org]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. biosafe.fi [biosafe.fi]

- 30. The bacterial reverse mutation test | RE-Place [re-place.be]

- 31. oecd.org [oecd.org]

2-Bromo-4-chlorophenol molecular weight and formula

An In-depth Technical Guide to 2-Bromo-4-chlorophenol

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4-chlorophenol, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, a representative experimental protocol for its synthesis, and a logical workflow diagram.

Physicochemical Properties

2-Bromo-4-chlorophenol is a halogenated phenol with the chemical formula C₆H₄BrClO.[1][2][3] It presents as a white to slightly beige solid at room temperature.[2][3] The compound's structure, featuring a hydroxyl group, a bromine atom, and a chlorine atom on a benzene ring, makes it a valuable intermediate in organic synthesis.

| Property | Value |

| Molecular Formula | C₆H₄BrClO |

| Molecular Weight | 207.45 g/mol [1] |

| Exact Mass | 205.91341 Da[1] |

| Appearance | White to slightly beige solid[2] |

| CAS Number | 695-96-5[1] |

| EC Number | 211-785-6[2][4] |

| Melting Point | 31 °C[2] |

| Boiling Point | 228-235 °C[2] |

| InChI | 1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H[1][4] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)O |

Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenol

This section outlines a representative method for the synthesis of 2-Bromo-4-chlorophenol from 4-chlorophenol. This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Objective: To synthesize 2-Bromo-4-chlorophenol via electrophilic bromination of 4-chlorophenol.

Materials:

-

4-chlorophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-chlorophenol in 30 mL of acetonitrile.

-

Reagent Addition: While stirring at room temperature, add 10 mmol of N-Bromosuccinimide (NBS) to the solution in portions over 15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 1-2 hours.

-

Work-up:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of dichloromethane.

-

Transfer the solution to a separatory funnel and wash with 2 x 25 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with 25 mL of deionized water.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-Bromo-4-chlorophenol can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of 2-Bromo-4-chlorophenol.

Caption: Synthesis and Purification Workflow for 2-Bromo-4-chlorophenol.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4-chlorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-chlorophenol, a key intermediate in the synthesis of agrochemicals and other fine chemicals.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern its solubility. Furthermore, it offers a detailed experimental protocol for the accurate determination of this critical parameter in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals involved in process development, formulation, and chemical synthesis.

Introduction

2-Bromo-4-chlorophenol (CAS No. 695-96-5) is a halogenated phenol that serves as a vital building block in organic synthesis.[2] Its molecular structure, featuring a hydroxyl group, a bromine atom, and a chlorine atom on a benzene ring, imparts a unique combination of polarity and lipophilicity.[3] An understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating commercial products. This guide summarizes the available solubility information and provides a practical framework for its experimental determination.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like".[4] 2-Bromo-4-chlorophenol possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, which suggests solubility in polar solvents. Conversely, the presence of the halogenated aromatic ring contributes to its non-polar character, indicating potential solubility in non-polar organic solvents.[4]

Key Physicochemical Properties:

-

Molecular Formula: C₆H₄BrClO[5]

-

Molecular Weight: 207.45 g/mol [5]

-

Melting Point: 31-33 °C[1]

-

Boiling Point: 228-235 °C[6]

The XLogP3 value of 3.2 indicates a moderate level of lipophilicity, suggesting that 2-Bromo-4-chlorophenol will likely exhibit good solubility in a range of organic solvents. While it is sparingly soluble in water, its solubility is expected to be significant in alcohols, ethers, ketones, and aromatic hydrocarbons.[3]

Solubility Data

Quantitative solubility data for 2-Bromo-4-chlorophenol in a wide array of organic solvents is not extensively reported in readily accessible literature. The following table summarizes the available qualitative and semi-quantitative information.

| Solvent | Temperature | Solubility | Citation |

| Methanol | Room Temperature | 0.1 g/mL (clear solution) | [6] |

| Water | Not Specified | Sparingly soluble | [3] |

For the related isomer, 4-Bromo-2-chlorophenol, it is noted to be soluble in benzene and toluene.[7] This suggests that 2-Bromo-4-chlorophenol is also likely to be soluble in these and similar aromatic solvents.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[8] The following protocol provides a detailed methodology for determining the solubility of 2-Bromo-4-chlorophenol in an organic solvent of interest.

4.1. Materials and Equipment

-

2-Bromo-4-chlorophenol (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

4.2. Experimental Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 2-Bromo-4-chlorophenol to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). The shaker should be set to a speed that ensures continuous agitation of the solid within the solvent. The equilibration time can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the measured concentration remains constant).[8]

-

Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2-Bromo-4-chlorophenol in the diluted samples using a validated HPLC or GC method. A calibration curve prepared from standard solutions of known concentrations must be used for accurate quantification.

-

Calculation of Solubility: The solubility (S) is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The result can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the factors influencing it.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

- 1. 2-Bromo-4-chlorophenol | 695-96-5 [chemicalbook.com]

- 2. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. quora.com [quora.com]

- 5. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Bromo-4-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-chlorophenol, a key intermediate in various chemical syntheses. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical research and drug development.

Spectroscopic Data Summary

The spectroscopic data for 2-Bromo-4-chlorophenol (CAS No: 695-96-5, Molecular Formula: C₆H₄BrClO, Molecular Weight: 207.45 g/mol ) are summarized in the following tables.[1][2][3] These data are essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.53 | d | 2.4 | H-3 |

| 7.19 | dd | 8.7, 2.4 | H-5 |

| 6.90 | d | 8.7 | H-6 |

| 5.75 | s | - | OH |

Solvent: CDCl₃, Frequency: 400 MHz[4]

¹³C NMR (Carbon-13 NMR) Data [5]

| Chemical Shift (δ) ppm | Assignment |

| 150.5 | C-1 (C-OH) |

| 132.8 | C-3 |

| 130.2 | C-5 |

| 126.8 | C-4 (C-Cl) |

| 116.9 | C-6 |

| 112.1 | C-2 (C-Br) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3448 | Strong, Broad | O-H Stretch |

| 1585 | Medium | C=C Aromatic Ring Stretch |

| 1475 | Strong | C=C Aromatic Ring Stretch |

| 1278 | Medium | C-O Stretch |

| 869 | Strong | C-H Bending (out-of-plane) |

| 815 | Strong | C-Cl Stretch |

| 670 | Medium | C-Br Stretch |

Mass Spectrometry (MS)[1]

| m/z | Relative Intensity (%) | Assignment |

| 206 | 95 | [M]⁺ (with ⁷⁹Br, ³⁵Cl) |

| 208 | 100 | [M]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) |

| 210 | 30 | [M]⁺ (with ⁸¹Br, ³⁷Cl) |

| 127 | 20 | [M - Br]⁺ |

| 99 | 15 | [M - Br - CO]⁺ |

| 63 | 10 | [C₅H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory techniques for the analysis of phenolic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-4-chlorophenol in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-160 ppm.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is a low-melting solid, it can be melted and pressed between two KBr or NaCl plates to form a thin film.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and deduce the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-Bromo-4-chlorophenol.

Caption: Workflow for the spectroscopic analysis of 2-Bromo-4-chlorophenol.

References

- 1. Phenol, 2-bromo-4-chloro- [webbook.nist.gov]

- 2. Phenol, 2-bromo-4-chloro- [webbook.nist.gov]

- 3. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-chlorophenol(695-96-5) 1H NMR [m.chemicalbook.com]

- 5. 2-Bromo-4-chlorophenol(695-96-5) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to 2-Bromo-4-chlorophenol: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, synthesis, and analysis of 2-Bromo-4-chlorophenol (CAS No. 695-96-5). This halogenated phenol serves as a valuable building block in organic synthesis, particularly in the development of agrochemicals and pharmaceutical intermediates.

Commercial Availability and Suppliers

2-Bromo-4-chlorophenol is readily available from a variety of chemical suppliers, typically at purities of 98% or higher. The compound is generally offered in quantities ranging from grams to kilograms. While pricing can vary, it is advisable to request quotes from multiple suppliers for the most competitive rates, especially for bulk orders.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Thermo Scientific Chemicals | ≥98.0% (GC) | 25 g, 100 g | $45.75 (25 g), $119.00 (100 g) | Formerly an Alfa Aesar product.[1][2] |

| Sigma-Aldrich | 98% | Inquire | Inquire | Product number Aldrich-B62005. |

| TCI America | >98.0% (GC) | 25 g, inquire for bulk | $53.50 (25 g) | Available through Fisher Scientific.[3] |

| ChemicalBook | --- | 5 g | ~$7.00 | Lists multiple suppliers.[4] |

| Hangzhou Lingrui Chemical Co., Ltd. | 99% | Up to 100 Metric Ton/Month | Inquire | Bulk supplier.[5] |

| Hangzhou Zentra Bio-Chemical Co., Ltd. | 99% | Inquire | ~$0.1/KG EXW | Pharmaceutical grade, likely for very large quantities.[6] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrClO | |

| Molecular Weight | 207.45 g/mol | |

| Appearance | White to slightly beige low melting solid or fused solid/liquid.[1][7] | |

| Melting Point | 29.5-35.5 °C[1] | |

| Boiling Point | 121-123 °C | [8] |

| CAS Number | 695-96-5 |

Experimental Protocols

Synthesis of 2-Bromo-4-chlorophenol

Several methods for the synthesis of 2-Bromo-4-chlorophenol have been reported, primarily involving the electrophilic bromination of 4-chlorophenol.[9] A key challenge is achieving high regioselectivity for the desired 2,4-substituted isomer.[9]

Method 1: Bromination of 4-chlorophenol in Acetic Acid

This is a common and direct method for the synthesis of 2-Bromo-4-chlorophenol.[9]

Materials:

-

4-chlorophenol

-

Acetic acid

-

Sodium acetate

-

Liquid bromine

-

Water

Procedure:

-

Dissolve 4-chlorophenol in acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add sodium acetate to the solution.

-

Slowly add liquid bromine to the reaction mixture at a controlled temperature between 50-80°C.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture to precipitate the product.[8]

-

Cool the mixture to approximately 5°C and collect the precipitate by filtration.[8]

-

Wash the collected solid with water to remove any residual acetic acid.[8]

-

The crude product can be further purified by recrystallization. A purity of over 99% is often achieved with this method.[8]

Method 2: Regioselective Chlorination of 2-Bromophenol

An alternative strategy involves the chlorination of 2-bromophenol.[9] To avoid the use of hazardous chlorine gas, N-chlorosuccinimide (NCS) is employed as the chlorinating agent.[9]

Materials:

-

2-bromophenol

-

Acetonitrile (MeCN)

-

Sulfuric acid (concentrated)

-

N-chlorosuccinimide (NCS)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-bromophenol (e.g., 5 mmol) in acetonitrile (10 mL).[4]

-

Add concentrated sulfuric acid (1.05 equivalents) to the solution at room temperature and stir for 5 minutes.[4]

-

Add N-chlorosuccinimide (1.05 equivalents) to the mixture.[4]

-

Monitor the reaction by TLC.[4]

-

Once the reaction is complete, evaporate the solvent under reduced pressure.[4]

-

Add water (15 mL) to the residue and extract with dichloromethane (3 x 15 mL).[4]

-

Combine the organic layers and wash with water and then brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by silica gel chromatography to yield 2-Bromo-4-chlorophenol as a light yellow liquid. A yield of around 79% can be expected.[4]

Purification

The primary method for purifying crude 2-Bromo-4-chlorophenol is recrystallization or silica gel chromatography. For the recrystallization of the product from the bromination of 4-chlorophenol, benzotrifluoride (BTF) has been used as a solvent, yielding a product with a GC purity of 97.8%.[8] For purification via column chromatography, a mixture of n-hexane and ethyl acetate is a suitable eluent system.[6]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity of 2-Bromo-4-chlorophenol and for its determination in various matrices.

General GC-MS Parameters for Halogenated Phenols:

-

Column: HP-5MS capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness) or similar.[10]

-

Carrier Gas: Helium.[10]

-

Injection Mode: Splitless.[10]

-

Oven Temperature Program: An initial temperature of 40°C is a common starting point, followed by a temperature ramp.[10]

-

Detector: Mass Spectrometer.

For trace analysis of chlorophenols in water, in situ acetylation followed by GC-MS is a sensitive method.[11] This involves derivatizing the phenol to its acetate ester, which is more amenable to GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural confirmation of 2-Bromo-4-chlorophenol.

-

¹H NMR (400 MHz, CDCl₃): Spectral data is available on platforms like ChemicalBook.[7]

-

¹³C NMR: Spectral data can be found on databases such as SpectraBase.[12]

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthesis workflow for 2-Bromo-4-chlorophenol via bromination of 4-chlorophenol.

Caption: Relationship between suppliers of 2-Bromo-4-chlorophenol.

References

- 1. 2-Bromo-4-chlorophenol, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Bromo-4-chlorophénol, 98 +%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 3. 2-Bromo-4-chlorophenol 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. High quality 2-Bromo-4-chlorophenol with factory price, CasNo.695-96-5 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]

- 6. echemi.com [echemi.com]

- 7. 2-Bromo-4-chlorophenol(695-96-5) 1H NMR [m.chemicalbook.com]

- 8. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]

- 9. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. ncasi.org [ncasi.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2-Bromo-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction